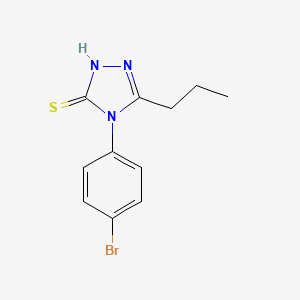

![molecular formula C20H20N2O5S B4622587 N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)

N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide

説明

Synthesis Analysis

The synthesis of related acetamide derivatives involves strategic chemical reactions, employing various reagents and catalysts to achieve the desired molecular architecture. For instance, Gao Yonghong (2009) discussed the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide from 4-phenoxyphenol and 2-chloroacetyl methylamine, highlighting the influence of reaction temperature, time, and mole ratio on the yield, which could be applicable to our compound of interest by analogy (Gao Yonghong, 2009).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, provides insights into the spatial arrangement and electronic behavior of molecules. For example, Romero and Margarita (2008) utilized variable temperature NMR and X-ray crystallography to elucidate the structure and intramolecular hydrogen-bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, techniques that are pertinent for comprehending the molecular structure of our compound (Romero & Margarita, 2008).

Chemical Reactions and Properties

Chemical properties of such compounds are significantly influenced by their functional groups, leading to various reactions. The study by Cremlyn and Pannell (1978) on sulfonyl derivatives of phenoxyacetamide, which involves reactions like chlorosulfonation and subsequent derivatization, sheds light on the reactivity and potential chemical transformations of our target compound (Cremlyn & Pannell, 1978).

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds in different environments. The research by Obaleye, Caira, and Tella (2008) on the crystal structure of a related sulfadiazine derivative provides a methodology for analyzing these aspects, which can be applied to our compound of interest (Obaleye, Caira, & Tella, 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards other chemical species, and stability, are influenced by the molecular structure. Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, providing insights into reaction mechanisms and kinetics relevant for understanding the chemical behavior of acetamide derivatives (Magadum & Yadav, 2018).

科学的研究の応用

Gastroprotective Activity

A study by Sekine et al. (1998) focused on the synthesis and pharmacological evaluation of N-phenoxypropylacetamide derivatives with a thioether function. This research aimed to develop new anti-ulcer agents. The study found that certain compounds, including derivatives similar to N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide, showed potent gastroprotective activity upon oral administration in a rat model, indicating their potential as novel anti-ulcer drugs with gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst. This process is significant for the natural synthesis of antimalarial drugs. Their study provides insights into optimizing the acetylation process, potentially impacting the synthesis of related compounds (Magadum & Yadav, 2018).

Hydrogen Bond Studies

Research by Romero and Margarita (2008) on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, closely related to the query compound, provided evidence for the formation of intra- and intermolecular hydrogen bonds in solution. This study enhances the understanding of molecular interactions and could inform the design of compounds with specific properties (Romero & Margarita, 2008).

Alzheimer's Disease Therapy

Hassan et al. (2018) synthesized a series of multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity. Their work suggests that derivatives of N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide could serve as templates for the development of new drugs against Alzheimer's disease (Hassan et al., 2018).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-15-4-2-5-16(12-15)22-28(24,25)19-9-7-17(8-10-19)27-14-20(23)21-13-18-6-3-11-26-18/h2-12,22H,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDNDNDXGNLYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)

![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)

![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)

![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)

![ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4622611.png)